molecular formula C₁₄H₁₆N₂O₃S₂ B1142117 (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid CAS No. 79236-62-7

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid

Cat. No.: B1142117
CAS No.: 79236-62-7
M. Wt: 324.42
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Mechanism of Action

Target of Action

Pyochelin, also known as Pyochelin I, is a siderophore produced by Pseudomonas aeruginosa, a common Gram-negative bacterium . The primary targets of Pyochelin are metal ions, specifically iron (Fe^3+), but it can also chelate other metals such as zinc (Zn^2+), nickel (Ni^2+), and cobalt (Co^2+) . These metal ions are essential for various biological processes within the bacterial cells .

Mode of Action

Pyochelin interacts with its targets by chelating or binding to them, facilitating their uptake into the bacterial cells . It has a moderate but significantly higher affinity for Fe^3+ than previously reported . Pyochelin also strongly chelates divalent metals such as Zn^2+ and Cu^2+, forming predominantly 1:2 (M^2+/Pyochelin) complexes . The formation of the ferric Pyochelin complexes proceeds through a dissociative ligand interchange mechanism involving two protonated species of Pyochelin and the Fe(OH)^2+ species of Fe^3+ .

Biochemical Pathways

Pyochelin affects the iron absorption pathways in Pseudomonas aeruginosa. It shares inner membrane transporters such as FptX, PchHI, and FepBCDG with another molecule, Pseudomonas Quinolone Signal (PQS), to mediate iron uptake . . Furthermore, PQS and Pyochelin-mediated signaling operate to a large extent via these inner membrane transporters .

Pharmacokinetics

It is known that pyochelin facilitates the absorption of iron and other metal ions into bacterial cells

Result of Action

The molecular and cellular effects of Pyochelin’s action primarily involve the regulation of metal ion homeostasis within the bacterial cells . By chelating metal ions and facilitating their uptake, Pyochelin plays a crucial role in ensuring the availability of these essential ions for various biological processes . Moreover, Pyochelin can cause cell death by enhancing the production of intracellular reactive oxygen species (ROS) over time .

Action Environment

Environmental factors can influence the production and action of Pyochelin. For instance, the synthesis of Pyochelin is regulated by quorum sensing (QS), a process that allows bacteria to coordinate their behavior based on population density . Additionally, environmental factors can affect the production of Pyochelin

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid can be synthesized through a series of chemical reactions involving the condensation of salicylate and cysteine derivatives. The synthetic route typically involves the formation of a thiazoline ring followed by cyclization to form the final pyochelin structure .

Industrial Production Methods: Industrial production of pyochelin involves the cultivation of Pseudomonas aeruginosa in iron-limited media to induce the production of siderophores. The bacteria are then harvested, and pyochelin is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZAGXTZXPYND-GBIKHYSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318690
Record name Pyochelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79236-62-7, 69772-54-9
Record name Pyochelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79236-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyochelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyochelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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